(S)-benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
Description
(S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is a chiral, Boc-protected amino alcohol ester widely employed as a building block in organic synthesis, particularly in peptide and pharmaceutical chemistry. The compound features a tert-butoxycarbonyl (Boc) group protecting the amine functionality and a benzyl ester protecting the carboxylic acid moiety. Its (S)-configuration ensures enantiomeric purity, critical for applications requiring precise stereochemical control. The Boc group offers stability under basic and nucleophilic conditions while being cleavable under acidic conditions (e.g., trifluoroacetic acid, TFA). The benzyl ester, conversely, is cleaved via hydrogenolysis (H₂/Pd) or strong acids, enabling orthogonal deprotection strategies in multi-step syntheses .
Structure
3D Structure
Properties
IUPAC Name |
benzyl (3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(10-18)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGSFNZVTUGZCK-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142059 | |
| Record name | Phenylmethyl (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79069-16-2 | |
| Record name | Phenylmethyl (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxybutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79069-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate typically involves the protection of an amino acid derivative. One common method is to react the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out at ambient temperature, and the Boc group is introduced to protect the amine functionality.
Industrial Production Methods
In an industrial setting, the synthesis of Boc-protected compounds can be scaled up using flow microreactor systems. This approach offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . The use of continuous flow systems allows for better control over reaction conditions and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
(S)-benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The ester functionality can be reduced to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The Boc group can be removed using TFA, hydrochloric acid (HCl) in methanol, or oxalyl chloride in methanol.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of the free amine after Boc deprotection.
Scientific Research Applications
Chemical Synthesis
Role as an Intermediate:
- This compound is primarily used as an intermediate in the synthesis of peptides and other complex molecules. The Boc group effectively protects the amine functionality during chemical reactions, allowing for selective transformations without undesired side reactions.
Synthetic Routes:
- Commonly synthesized through the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction typically occurs in solvents like THF or acetonitrile under controlled conditions .
Biological Research
Enzyme Mechanisms:
- In biological studies, (S)-benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is utilized to investigate enzyme mechanisms and protein interactions. The protection of amines allows researchers to study the effects of various modifications on protein function and activity.
Pharmaceutical Development:
- This compound serves as a building block in the synthesis of pharmaceutical compounds. Its ability to be easily modified makes it suitable for developing new drug candidates targeting various biological pathways.
Industrial Applications
Production of Fine Chemicals:
- In the chemical industry, this compound is employed in the production of fine chemicals and specialty materials. Its stability under mild conditions allows for its use in large-scale synthetic processes.
Flow Microreactor Systems:
- The industrial synthesis can be scaled up using flow microreactor systems, which enhance efficiency and sustainability compared to traditional batch processes. This method allows for continuous production and better control over reaction conditions.
Case Study 1: Peptide Synthesis
In a study focused on synthesizing peptide analogs, this compound was successfully used as a precursor to construct complex peptide structures. The Boc group was selectively removed under mild acidic conditions, demonstrating its effectiveness in protecting amines during multi-step syntheses .
Case Study 2: Drug Development
Research demonstrated that derivatives of this compound exhibit promising activity against specific enzymes involved in disease pathways. The compound's ability to facilitate targeted modifications has led to the development of novel therapeutic agents .
Mechanism of Action
The mechanism of action of (S)-benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate primarily involves the protection and deprotection of amine groups. The Boc group is introduced to protect the amine functionality during synthetic transformations. The protection is achieved by reacting the amine with di-tert-butyl dicarbonate under basic conditions . The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Table 1. Comparative Analysis of (S)-Benzyl and (S)-tert-Butyl Esters
Research Findings
Steric and Solubility Effects
- The tert-butyl ester’s bulkiness can hinder reaction rates in sterically demanding environments (e.g., coupling reactions). In contrast, the benzyl ester’s planar aromatic group offers better accessibility for nucleophilic attacks.
- The tert-butyl analog’s lipophilicity enhances solubility in non-polar solvents, facilitating purification via chromatography .
Biological Activity
(S)-benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate, commonly referred to as Boc-protected amino acid derivative, is a compound with significant applications in organic synthesis, particularly in peptide chemistry. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is essential for the protection of amine functionalities during chemical reactions. This compound is known for its stability and ease of deprotection under mild conditions, making it a versatile intermediate in various synthetic pathways.
- IUPAC Name : Benzyl (3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
- Molecular Formula : C16H23NO5
- Molecular Weight : 309.362 g/mol
- CAS Number : 79069-16-2
- Synonyms : (S)-3-tert-butoxycarbonylamino-4-hydroxybutanoate, Benzyl (S)-3-(tert-butoxycarbonylamino)-4-hydroxybutanoate
Biological Activity
The biological activity of this compound primarily stems from its role as an intermediate in the synthesis of peptides and other bioactive compounds. The Boc group allows for selective protection of amine groups, facilitating the synthesis of complex molecules that can exhibit various biological activities.
The mechanism of action involves the strategic protection and subsequent deprotection of amine groups during synthetic transformations. The Boc group is introduced through a reaction with di-tert-butyl dicarbonate under basic conditions. Upon removal, it can yield functionalized amino acids that participate in further reactions leading to biologically active peptides.
Applications in Research and Industry
- Peptide Synthesis : Used as an intermediate in the preparation of peptides, crucial for drug development and research.
- Enzyme Mechanism Studies : Serves as a substrate or inhibitor in studies aimed at understanding enzyme mechanisms and protein interactions.
- Pharmaceutical Development : Acts as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
- Fine Chemicals Production : Employed in the production of specialty materials and fine chemicals.
Case Study 1: Peptide Synthesis Efficiency
Research has shown that using this compound significantly enhances the efficiency of peptide synthesis. In one study, the compound was utilized to synthesize a series of peptides with high yield and purity, demonstrating its effectiveness as a Boc-protected amino acid derivative.
Case Study 2: Biological Activity Assessment
A study assessing the biological activity of peptides synthesized from this compound revealed that certain derivatives exhibited notable antimicrobial properties. The synthesized peptides were tested against various bacterial strains, showing promising results that warrant further investigation into their potential as therapeutic agents.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Biological Activity | Applications |
|---|---|---|---|
| This compound | C16H23NO5 | Intermediate for peptides | Drug synthesis, enzyme studies |
| (S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate | C16H20FNO5 | Antimicrobial properties | Pharmaceutical development |
| (R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate | C16H23NO5 | Similar to S-enantiomer | Peptide synthesis |
Q & A
Basic: What are the key synthetic routes for (S)-benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate?
The compound is synthesized via sequential protection and coupling:
Carboxyl Protection : A precursor (e.g., HMPA derivatives) is protected with a benzyl group using benzylating agents to form intermediates like compound 3 .
Esterification : The intermediate reacts with N-Boc-β-alanine or analogous reagents to introduce the Boc-protected amine, forming intermediates such as compound 4 .
Deprotection : Catalytic hydrogenation (e.g., 5–10% Pd/C under H₂) removes the benzyl group, yielding the final product .
This method ensures regioselectivity, but stereochemical control depends on chiral starting materials (e.g., (S)-HMPA) .
Advanced: How can stereochemical integrity be maintained during synthesis?
Critical strategies include:
- Chiral Starting Materials : Use enantiomerically pure precursors (e.g., (S)-HMPA) to preserve the 3-position configuration .
- Racemization Mitigation : Avoid prolonged exposure to strong acids/bases during coupling.
- Monitoring : Chiral HPLC or polarimetry at intermediate stages verifies enantiomeric excess (target ≥95%). Deviations >5% often arise from aggressive hydrogenolysis or improper Boc deprotection timing .
Basic: What spectroscopic methods characterize this compound?
- 1H/13C NMR :
- IR Spectroscopy : Ester carbonyl (~1740 cm⁻¹), Boc carbamate (~1680 cm⁻¹), hydroxyl (~3400 cm⁻¹).
- HRMS : Validate molecular weight ([M+H]+ for C15H21NO5: 308.1492) .
Advanced: How to resolve conflicting NMR data in byproduct analysis?
- Spiking Experiments : Compare with authentic samples of suspected byproducts (e.g., benzyl-protected intermediates).
- 2D NMR : Use COSY/HSQC to resolve overlapping signals (e.g., diastereomers).
- Comparative Analysis : Match shifts to literature values for Boc/benzyl derivatives. Residual benzyl groups show aromatic signals at δ 7.3–7.5 ppm .
Advanced: What challenges arise when scaling up synthesis?
- Catalyst Efficiency : Optimize Pd/C loading (5–10%) to avoid over-reduction or racemization during hydrogenolysis .
- Temperature Control : Cool exothermic esterification steps to prevent Boc group degradation.
- Purification : Replace chromatography with crystallization (chiral resolving agents) or pH-selective extraction for large-scale runs .
Basic: What catalysts are effective for benzyl group removal?
- Standard : Pd/C under H₂ (1 atm, 6–12 hours).
- Alternatives : Pearlman’s catalyst (Pd(OH)2/C) reduces over-hydrogenation risks. Post-reaction filtration through Celite removes catalyst residues .
Advanced: How is the compound utilized in bioactive molecule synthesis?
The hydroxybutanoate backbone and Boc-amine are key for:
- Peptidomimetics : Used in Ugi reactions to synthesize trifluoromethyl-substituted triazolo-pyrazine derivatives with antiviral activity .
- Kinase Inhibitors : Late-stage deprotection of the benzyl ester introduces carboxylic acid groups for target binding .
Advanced: What purification strategies are recommended?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
